N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c18-14-6-2-1-5-12(14)9-19-15(21)16(22)20-10-13-11-23-17(24-13)7-3-4-8-17/h1-2,5-6,13H,3-4,7-11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXKUZWFHGJTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide typically involves multiple steps:
Formation of 1,4-dioxaspiro[4.4]nonane: This can be achieved by the reaction of diethylene glycol with cyclohexanone under acidic conditions to form the spirocyclic acetal.
Introduction of the Oxalamide Group: The spirocyclic intermediate is then reacted with oxalyl chloride to introduce the oxalamide functionality.
Substitution with 2-chlorobenzyl Group: Finally, the oxalamide intermediate is treated with 2-chlorobenzylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide involves its interaction with specific molecular targets. The compound’s oxalamide group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure may enhance its binding affinity. The 2-chlorobenzyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: A simpler spirocyclic compound without the oxalamide and chlorobenzyl groups.
2-Chlorobenzylamine: Contains the chlorobenzyl group but lacks the spirocyclic and oxalamide functionalities.
Oxalamide Derivatives: Compounds with similar oxalamide groups but different substituents.
Uniqueness
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide is unique due to its combination of a spirocyclic structure, oxalamide group, and chlorobenzyl substitution. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed exploration of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic moiety and an oxalamide functional group. Its molecular formula is , with a molecular weight of approximately 332.79 g/mol. The presence of the dioxaspiro structure contributes to its unique chemical properties, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H20ClN2O4 |
| Molecular Weight | 332.79 g/mol |
| CAS Number | 899734-10-2 |
| Solubility | Soluble in DMSO |
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including receptors and enzymes. The oxalamide moiety can facilitate hydrogen bonding and hydrophobic interactions, potentially enhancing binding affinity to target proteins.
- Receptor Interaction : Preliminary studies suggest that derivatives of oxalamides can act as ligands for serotonin receptors (5-HT1A), which are implicated in mood regulation and pain perception .
- Antinociceptive Activity : Some derivatives have shown promise in animal models for pain relief, indicating potential analgesic properties .
- Neuroprotective Effects : Compounds similar to this compound have demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Pain Management
In a study involving mouse models, a related compound demonstrated significant antinociceptive effects in the formalin test, suggesting that modifications to the oxalamide structure could enhance analgesic properties . The study reported an IC50 value indicating effective dosage levels for pain management.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective capabilities of similar compounds, where results indicated that certain derivatives could cross the blood-brain barrier (BBB) effectively. This property is crucial for developing treatments for neurological disorders such as Alzheimer's disease .
Table 2: Summary of Biological Activities
Q & A
Q. Key Reaction Conditions
| Step | Reagents/Catalysts | Solvents | Temperature | Yield Optimization |
|---|---|---|---|---|
| 1 | Acid catalysts (e.g., H₂SO₄) | Ethanol | 60–80°C | Controlled pH and stoichiometry |
| 2 | NaBH₄ or LiAlH₄ | THF/DCM | 0–25°C | Slow addition to avoid over-reduction |
| 3 | DCC (Dicyclohexylcarbodiimide) | DMF | 25–40°C | Excess oxalyl chloride for complete amidation |
Purification often employs column chromatography or recrystallization .
How is the molecular structure of this compound characterized?
Basic Research Question
Structural confirmation relies on spectroscopic and analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., spirocyclic CH₂ at δ ~3.5–4.0 ppm, aromatic protons from 2-chlorobenzyl at δ ~7.2–7.5 ppm) .
- FTIR: Peaks at ~1670–1700 cm⁻¹ confirm amide C=O stretching .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., m/z 383.1 for C₁₉H₂₂ClN₂O₄) .
Advanced Tip: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the spirocyclic region .
What are the typical chemical reactions this compound undergoes?
Basic Research Question
Reactivity is dominated by its amide and spirocyclic ether groups:
- Hydrolysis: Amide bonds hydrolyze under strong acids/bases (e.g., 6M HCl, 80°C) to yield carboxylic acid and amine derivatives .
- Nucleophilic Substitution: The 2-chlorobenzyl group participates in SNAr reactions with amines or thiols .
- Reduction: Spirocyclic ethers can be reduced with LiAlH₄ to form diols, altering the core structure .
Stability Note: The compound is stable under ambient conditions but degrades in prolonged UV exposure .
How can researchers optimize synthesis yield and purity?
Advanced Research Question
Methodologies:
- DoE (Design of Experiments): Screen variables (temperature, catalyst loading) using fractional factorial designs .
- In-line Analytics: Monitor reactions via FTIR or Raman spectroscopy to detect intermediates .
- Byproduct Analysis: Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .
Case Study: A 23% yield improvement was achieved by replacing DMF with dichloromethane to suppress side reactions .
What methodologies are used to study interactions with biological targets?
Advanced Research Question
- Enzyme Assays: Measure IC₅₀ values against targets like kinases or hydrolases using fluorogenic substrates .
- Molecular Docking: Predict binding modes with proteins (e.g., HIV protease) using AutoDock Vina .
- SPR (Surface Plasmon Resonance): Quantify binding kinetics (ka/kd) for receptor-ligand interactions .
Data Example: Analogous spirocyclic oxalamides show nM affinity for soluble epoxide hydrolase (sEH) .
How to resolve contradictions in literature regarding biological activity?
Advanced Research Question
Strategies:
- Meta-Analysis: Compare datasets across studies (e.g., variance in IC₅₀ due to assay conditions) .
- Reproducibility Tests: Replicate key experiments with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- In Silico Validation: Use QSAR models to reconcile discrepancies in activity across analogs .
Example: A compound with a 2-nitrophenyl group showed conflicting cytotoxicity; further studies revealed pH-dependent activation .
What approaches establish structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Analog Synthesis: Modify substituents (e.g., replace 2-chlorobenzyl with 4-fluorobenzyl) and test activity .
- 3D-QSAR: Align molecular fields (CoMFA/CoMSIA) to correlate steric/electronic features with bioactivity .
- Proteomics: Identify target engagement via pull-down assays coupled with LC-MS/MS .
SAR Table (Example):
| Substituent | Bioactivity (IC₅₀, μM) | Key Observation |
|---|---|---|
| 2-Chlorobenzyl | 0.45 | High kinase inhibition |
| 4-Methylbenzyl | 1.2 | Reduced solubility |
| 3-Nitrophenyl | 0.12 | Enhanced cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
